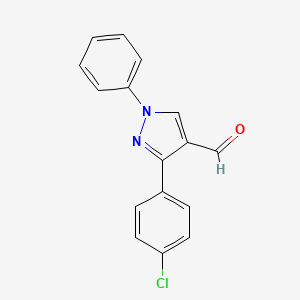

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorophenyl group at position 3 and a phenyl group at position 1 of the pyrazole ring, with a formyl group at position 4

Vorbereitungsmethoden

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and benzaldehyde.

Formation of Hydrazone: 4-Chlorophenylhydrazine reacts with benzaldehyde to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

Formylation: The final step involves the formylation of the pyrazole ring at position 4 using a formylating agent like Vilsmeier-Haack reagent (POCl3/DMF).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is used in several scientific applications, including:

- Synthesis of pyrazole derivatives: It serves as a crucial intermediate in synthesizing ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and related ethanones through palladium-catalyzed cross-coupling reactions .

- HPLC analysis: It can be analyzed using reverse phase (RP) HPLC with simple conditions .

- Inhibitors of enzymes: Derivatives of 3-aryl-1-phenyl-1H-pyrazole are synthesized and tested as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

- Cross-coupling reactions: It is involved in carbon-carbon bond formation in organic synthesis, leveraging palladium-catalyzed cross-coupling reactions .

- Pharmaceutical research: The compound and its derivatives are used in pharmacokinetics and can be utilized for isolating impurities in preparative separation .

Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized using the following procedure :

- Add POCl3 (0.06 mol) dropwise to a stirred solution of hydrazone (0.02 mol) in anhydrous DMF (25 mL) at 0°C.

- Allow the reaction mixture to reach room temperature and heat at 60-70°C for 3-4 hours.

- Pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide.

- Filter the precipitate, wash with water, and recrystallize from chloroform .

- ARKIVOC 2011 (xi) 1-21: This study details an efficient synthetic route for creating ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and their corresponding ethanones, starting from 1-phenyl-1H-pyrazol-3-ol . The study uses palladium-catalyzed cross-coupling reactions for functionalizing pyrazole triflates and includes detailed NMR spectroscopic investigations of all products .

- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed: This research involves synthesizing a series of 3-aryl-1-phenyl-1H-pyrazole derivatives and assessing their in vitro inhibitory effects on mice acetylcholinesterase (AChE) and goat liver monoamine oxidase (MAO) isoforms MAO-A and MAO-B . The study found that chloro derivatives were more effective as AChE inhibitors, while fluoro derivatives showed a reverse trend in MAO-B inhibitory activity .

- Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This paper describes the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, using a starting material readily prepared from 1-(4-methoxyphenyl)-3-hydroxy-1H-pyrazole .

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the formyl group at position 4, which may result in different chemical reactivity and biological activity.

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a formyl group, which can affect its solubility and interaction with biological targets.

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the formyl group, which provides distinct reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of hydrazone derivatives with phosphorus oxychloride and dimethylformamide. The synthesis typically yields a white solid with a melting point around 99-101 °C .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit selective anti-proliferative actions against various human cancer cell lines. For instance, studies have shown that certain substituted pyrazoles can inhibit cellular proliferation effectively, suggesting their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | ||

| A549 (Lung Cancer) | 10.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Various studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. For example, certain derivatives showed promising results in reducing edema in animal models, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound. In vitro assays demonstrated that it acts as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), enzymes linked to neurodegenerative diseases like Alzheimer's. The selectivity for MAO-B suggests potential therapeutic applications in treating neurodegenerative disorders .

Study on Anticancer Activity

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, the compound was tested in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in swelling compared to controls, supporting its use as a potential anti-inflammatory agent .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUHJYUSTWIPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190117 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36663-00-0 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036663000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the disordered chloro-substituted phenyl ring in the crystal structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The chloro-substituted phenyl ring in this compound exhibits disorder over two positions within the crystal structure []. This disorder, with each position having roughly equal occupancy (0.503 and 0.497), suggests a degree of flexibility within the molecule. This flexibility could be important for potential interactions with other molecules or surfaces if this compound is further investigated for applications in materials science or medicinal chemistry.

Q2: How do intermolecular interactions contribute to the stability of the crystal structure of this compound?

A2: The crystal structure of this compound is stabilized by a network of intermolecular interactions []. Specifically, C-H⋯O hydrogen bonds form between molecules, creating characteristic ring motifs (R(2) (1)(7) and R(2) (2)(10)). Furthermore, π-π interactions between the pyrazole and phenyl rings, evidenced by a centroid-centroid distance of 3.758 Å, contribute additional stability to the crystal packing. These interactions highlight the role of non-covalent forces in determining the solid-state arrangement of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.